molecular formula C7H14N2O2S B7889374 3-[(Ethylsulfanyl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one

3-[(Ethylsulfanyl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one

Cat. No.: B7889374
M. Wt: 190.27 g/mol
InChI Key: LVNUKYTWAFEACF-UHFFFAOYSA-N
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Description

3-[(Ethylsulfanyl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of oxadiazinanones, which are known for their diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Ethylsulfanyl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one typically involves the reaction of ethyl mercaptan with a suitable precursor under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the oxadiazinanone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Ethylsulfanyl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted oxadiazinanones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Ethylsulfanyl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Methylsulfanyl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one
  • 3-[(Propylsulfanyl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one
  • 3-[(Butylsulfanyl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one

Uniqueness

3-[(Ethylsulfanyl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

3-(ethylsulfanylmethyl)-5-methyl-1,3,5-oxadiazinan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c1-3-12-6-9-5-11-4-8(2)7(9)10/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNUKYTWAFEACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCN1COCN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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